COX-2 Inhibition Potency: 1-Methyl-3H-phenoxazin-3-one vs. Reference Inhibitor Bisfenazone
1-Methyl-3H-phenoxazin-3-one (CHEMBL3331343) inhibited human recombinant COX-2 with an IC50 of 1,800 nM, measured via a fluorescence-based assay using 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red) as substrate in the absence of porcine liver esterase [1]. Under identical assay conditions, the structurally distinct phenoxazinone derivative bisfenazone exhibited an IC50 of 1,000 nM, meaning 1-methyl-3H-phenoxazin-3-one is approximately 1.8-fold less potent than bisfenazone but still within the low-micromolar range [1]. A more potent comparator in the same assay series, CHEMBL3331466, achieved an IC50 of 40 nM, highlighting the substantial impact of substituent pattern on COX-2 affinity [1].
| Evidence Dimension | COX-2 inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 1,800 nM (1.80 μM) |
| Comparator Or Baseline | Bisfenazone: IC50 = 1,000 nM (1.00 μM); CHEMBL3331466: IC50 = 40 nM |
| Quantified Difference | 1.8-fold less potent than bisfenazone; 45-fold less potent than CHEMBL3331466 |
| Conditions | Human recombinant COX-2; 1 h pre-incubation; fluorescence assay with Amplex Red substrate; no porcine liver esterase |
Why This Matters
For COX-2 inhibitor screening, 1-methyl-3H-phenoxazin-3-one provides a defined micromolar benchmark with publicly available structure–activity data, enabling calibration of assay sensitivity when screening novel phenoxazinone libraries.
- [1] BindingDB Entry BDBM50026648 (CHEMBL3331343). IC50 1.80E+3 nM for human recombinant COX-2. Curated by ChEMBL. View Source
